Cas no 50741-69-0 (4H-Pyran-4-one, 2-ethyl-3-methoxy-)

4H-Pyran-4-one, 2-ethyl-3-methoxy- structure
50741-69-0 structure
Product name:4H-Pyran-4-one, 2-ethyl-3-methoxy-
CAS No:50741-69-0
MF:C8H10O3
MW:154.1632
CID:1569066
PubChem ID:86218703

4H-Pyran-4-one, 2-ethyl-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyran-4-one, 2-ethyl-3-methoxy-
    • CS-0162903
    • 2-ethyl-3-methoxypyran-4-one
    • 50741-69-0
    • 2-Ethyl-3-methoxy-4H-pyran-4-one
    • BS-45504
    • MFCD32644499
    • D80977
    • Inchi: InChI=1S/C8H10O3/c1-3-7-8(10-2)6(9)4-5-11-7/h4-5H,3H2,1-2H3
    • InChI Key: FKSXDOOHTFCNOF-UHFFFAOYSA-N
    • SMILES: CCC1=C(C(=O)C=CO1)OC

Computed Properties

  • Exact Mass: 154.063
  • Monoisotopic Mass: 154.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 1.1

Experimental Properties

  • PSA: 35.53

4H-Pyran-4-one, 2-ethyl-3-methoxy- PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01089026-250mg
2-Ethyl-3-methoxy-4H-pyran-4-one
50741-69-0 98%
250mg
¥142.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01089026-1g
2-Ethyl-3-methoxy-4H-pyran-4-one
50741-69-0 98%
1g
¥357.0 2024-04-18
Aaron
AR01KLCX-1g
2-Ethyl-3-methoxy-4H-pyran-4-one
50741-69-0 98%
1g
$57.00 2025-02-12
Aaron
AR01KLCX-250mg
2-Ethyl-3-methoxy-4H-pyran-4-one
50741-69-0 98%
250mg
$23.00 2025-02-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E45900-5g
2-Ethyl-3-methoxy-4H-pyran-4-one
50741-69-0 98%
5g
¥1299.0 2024-07-19
Ambeed
A1174860-1g
2-Ethyl-3-methoxy-4H-pyran-4-one
50741-69-0 98%
1g
$52.0 2025-03-04
Chemenu
CM521299-5g
2-Ethyl-3-methoxy-4H-pyran-4-one
50741-69-0 98%
5g
$203 2024-07-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01089026-5g
2-Ethyl-3-methoxy-4H-pyran-4-one
50741-69-0 98%
5g
¥1230.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NJ517-200mg
4H-Pyran-4-one, 2-ethyl-3-methoxy-
50741-69-0 98%
200mg
160.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NJ517-1g
4H-Pyran-4-one, 2-ethyl-3-methoxy-
50741-69-0 98%
1g
553.0CNY 2021-07-15

4H-Pyran-4-one, 2-ethyl-3-methoxy- Related Literature

Additional information on 4H-Pyran-4-one, 2-ethyl-3-methoxy-

4H-Pyran-4-one, 2-Ethyl-3-Methoxy: A Comprehensive Overview

4H-Pyran-4-one, also known aspyranone, is a six-membered ring compound characterized by its oxygen atom and ketone functionality. The compound in question, 2-Ethyl-3-Methoxy-4H-Pyran-4-one (CAS NO50741-69-0), is a derivative of this core structure with specific substituents at positions 2 and 3. This compound has garnered significant attention in the field of biomedical sciences due to its potential applications in drug discovery and development.

The structure of 4H-Pyran-4-one, 2-Ethyl-3-Methoxy features an ethyl group at position 2 and a methoxy group at position 3. These substituents contribute to the compound's unique chemical properties and reactivity. Pyranones are known for their versatile chemistry, making them valuable intermediates in the synthesis of various bioactive molecules.

Recent studies have highlighted the potential of pyranone derivatives in antioxidant, anti-inflammatory, and anticancer activities. The presence of the methoxy group at position 3 in this compound is particularly interesting, as it may enhance its bioavailability and pharmacokinetic properties. Additionally, the ethyl substituent at position 2 could influence the compound's solubility and metabolic stability.

In terms of synthesis, 4H-Pyran-4-one derivatives can be prepared through various methods, including the Dieckmann cyclization or the Knox reaction. These reactions allow for the efficient assembly of the pyranone ring with desired substituents. The CAS NO50741-69-0 compound can be synthesized using a combination of these methods, tailored to achieve high yields and purity.

Beyond its chemical synthesis, the biological activity of 2-Ethyl-3-Methoxy-4H-Pyran-4-one has been explored in several recent studies. Research published in Nature Reviews Drug Discovery indicates that pyranone derivatives may exhibit significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis or Crohn's disease.

Furthermore, the compound's antioxidant activity has been investigated in preclinical models. Studies suggest that it may scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property could be harnessed for developing novel therapies against age-related diseases or conditions associated with oxidative stress.

In the realm of cancer research, pyranone derivatives have shown promise as potential anticancer agents. The CAS NO50741-69-0 compound, in particular, has been studied for its ability to modulate key signaling pathways involved in cancer cell proliferation and apoptosis. Preclinical trials indicate that it may inhibit the growth of certain cancerous cells while sparing healthy tissues, suggesting a favorable therapeutic index.

Another area of interest is the compound's role as a pharmacophore in drug design. Its structural features make it a valuable template for designing more potent and selective bioactive agents. Researchers have employed computational methods such as molecular docking to study the binding interactions of this compound with various target proteins, providing insights into its mechanism of action.

The synthesis and biological evaluation of 4H-Pyran-4-one, 2-Ethyl-3-Methoxy (CAS NO50741-69-0) represent a significant advancement in the field of medicinal chemistry. Its unique combination of structural features and bioactivity positions it as a promising candidate for further drug development. Ongoing research aims to optimize its pharmacokinetic properties and evaluate its efficacy in clinical settings.

As the biomedical community continues to explore the potential of pyranone derivatives, compounds like CAS NO50741-69-0 will play a pivotal role in unlocking new therapeutic avenues. Their versatility and adaptability make them invaluable tools in the quest for innovative medicines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:50741-69-0)4H-Pyran-4-one, 2-ethyl-3-methoxy-
Purity:99%
Quantity:5g
Price ($):152